molecular formula C20H16ClF2N5O2 B14806395 7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one

Cat. No.: B14806395
M. Wt: 431.8 g/mol
InChI Key: UHIXWHUVLCAJQL-VLFLDKFOSA-N
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Description

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a triazole ring, which is often found in pharmaceuticals due to its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting 2-aminobenzamide with a suitable aldehyde under acidic conditions to form the quinazolinone ring.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: This step involves a nucleophilic substitution reaction where the difluorophenyl group is introduced using a suitable halide and a base.

    Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Final Coupling: The final step involves coupling the triazole-containing intermediate with the quinazolinone core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroquinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active site of enzymes, inhibiting their activity. The quinazolinone core can interact with DNA or proteins, disrupting their function and leading to cell death. These interactions make the compound a potential candidate for antifungal and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar structure, used to treat serious fungal infections.

    Fluconazole: Another triazole antifungal, but with a simpler structure and different pharmacokinetic properties.

    Itraconazole: A triazole antifungal with a broader spectrum of activity compared to fluconazole.

Uniqueness

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one is unique due to its combination of a quinazolinone core and a triazole ring, which provides a dual mechanism of action. This combination enhances its potential as a therapeutic agent by targeting multiple pathways simultaneously, making it more effective against resistant strains of fungi or cancer cells.

Properties

Molecular Formula

C20H16ClF2N5O2

Molecular Weight

431.8 g/mol

IUPAC Name

7-chloro-3-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12?,20-/m1/s1

InChI Key

UHIXWHUVLCAJQL-VLFLDKFOSA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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